1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, a chlorophenyl group, and a pyrimidinyl sulfanyl substituent, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the attachment of the pyrimidinyl sulfanyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of chlorophenyl derivatives.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The quinoline core and functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
- 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone
Uniqueness
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups and structural features. The presence of the pyrimidinyl sulfanyl substituent distinguishes it from other similar compounds, potentially leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C25H26ClN3OS |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H26ClN3OS/c1-17-13-14-27-23(28-17)31-15-22(30)29-21-8-6-5-7-20(21)25(4,16-24(29,2)3)18-9-11-19(26)12-10-18/h5-14H,15-16H2,1-4H3 |
InChI Key |
FXUZVGHFFHHSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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